molecular formula C10H10ClNO2 B1367560 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 22178-82-1

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1367560
CAS RN: 22178-82-1
M. Wt: 211.64 g/mol
InChI Key: DPXJXQYTQBUEMC-UHFFFAOYSA-N
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Description

“4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine” is likely a type of organic compound known as a benzoxazine. Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazines are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Physical And Chemical Properties Analysis

Without specific data on “4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine”, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A study by Fu et al. (2012) describes a simple synthetic route to N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, involving cyclization and acylation processes, with characterization by various analytical techniques (Fu et al., 2012).
  • Crystal Structure Analysis : Gao et al. (2015) synthesized a new compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, and analyzed its crystal structure using X-ray diffraction (Gao et al., 2015).

Applications Beyond Monomer Preparation

  • Luminescent Materials and Ligands : Wattanathana et al. (2017) discuss the use of 3,4-dihydro-1,3-2H-benzoxazines, including derivatives like 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, for applications as luminescent materials and ligands for cations (Wattanathana et al., 2017).

Alternative Chemical Synthesis

  • Catalytic Asymmetric Chlorocyclization : Yu et al. (2017) described a synthetic approach for chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which may be related to 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, through catalytic asymmetric chlorocyclization (Yu et al., 2017).
  • Modified Synthesis Routes : Mizar and Myrboh (2006) synthesized substituted 2H-1,4-benzoxazines, which might include the 4-(chloroacetyl) derivative, from substituted 2-amino phenols and 1,2-dibromoethane (Mizar & Myrboh, 2006).

Bioactivity and Ecological Role

  • Bioactive Compounds and Ecology : Macias et al. (2009) explored the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinone derivatives, including the potential agronomic utility of these compounds (Macias et al., 2009).

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXJXQYTQBUEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544873
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

22178-82-1
Record name 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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